Balanced DAPK1/ZIPK Inhibition vs. TC-DAPK 6
HS38 demonstrates a balanced dual inhibition profile against DAPK1 and ZIPK, with Kd values of 300 nM and 280 nM respectively, providing nearly equipotent activity against both kinase targets . In contrast, the commonly used alternative inhibitor TC-DAPK 6 exhibits a marked preference for DAPK1 over ZIPK, with IC50 values of 69 nM and 225 nM respectively when assayed at 10 μM ATP . This differential selectivity is critical for experiments where ZIPK activity is the primary endpoint or where balanced inhibition of both DAPK family members is required to fully recapitulate the biological phenotype. HS38's nearly 1:1 DAPK1:ZIPK inhibition ratio contrasts sharply with the >3-fold DAPK1 preference exhibited by TC-DAPK 6 .
| Evidence Dimension | DAPK1 vs. ZIPK (DAPK3) inhibitory potency and selectivity ratio |
|---|---|
| Target Compound Data | Kd: DAPK1 = 300 nM, ZIPK = 280 nM; Ratio = 1.07 |
| Comparator Or Baseline | TC-DAPK 6: IC50 DAPK1 = 69 nM, DAPK3 = 225 nM; Ratio = 0.31 |
| Quantified Difference | HS38 shows near-equipotency (ratio ~1.07), whereas TC-DAPK 6 exhibits >3-fold selectivity for DAPK1 over DAPK3 |
| Conditions | HS38: Kd values determined by P-33 ATP filter-binding assay at International Centre for Kinase Profiling, University of Dundee. TC-DAPK 6: IC50 values determined with 10 μM ATP. |
Why This Matters
For ZIPK-centric or dual DAPK1/ZIPK mechanistic studies, HS38 provides a balanced inhibition profile that avoids the confounding DAPK1 bias inherent to TC-DAPK 6, enabling cleaner interpretation of ZIPK-dependent phenotypes.
- [1] BindingDB Entry BDBM104065. Kd data for HS38 against DAPK1 (300 nM), DAPK2 (79 nM), DAPK3 (280 nM). View Source
